Methyl 2,5-dimethoxycinnamate

Descripción general

Descripción

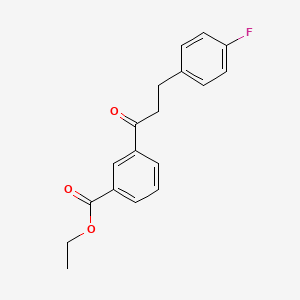

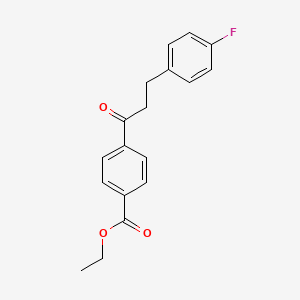

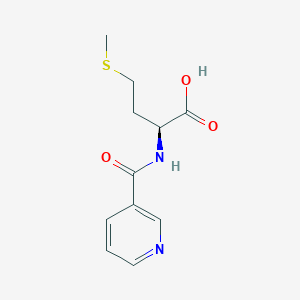

“Methyl 2,5-dimethoxycinnamate” is a chemical compound with the molecular formula C12H14O4 . It is used in various research and industrial applications .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a study on the synthesis of related compounds, 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, was identified . The study provides an overview of methods for the quantification of these compounds in different biological matrices .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact mass is 222.24 g/mol.Aplicaciones Científicas De Investigación

Chemical Composition and Natural Sources

Methyl 2,5-dimethoxycinnamate, a chemical compound found in nature, has been identified in various plant species. For instance, Silva, Carvalho, and Alves (2008) isolated it from the leaves of Palicourea coriacea, a plant species belonging to the Rubiaceae family, suggesting its presence in the natural world and potential use in phytochemical studies (Silva, Carvalho, & Alves, 2008).

Biological Activities and Potential Applications

Inhibition of Epidermal Growth Factor-Induced DNA Synthesis : Umezawa et al. (1990) prepared methyl 2,5-dihydroxycinnamate as an analogue of erbstatin, a tyrosine kinase inhibitor. They found it to inhibit epidermal growth factor receptor-associated tyrosine kinase and delay the S-phase induction in rat kidney cells (Umezawa et al., 1990).

Antiallergic Properties : Koda et al. (1976) discovered that N (3', 4'-dimethoxycinnamoyl) anthranilic acid, a derivative of this compound, has potent antiallergic properties, particularly effective in inhibiting homologous passive cutaneous anaphylaxis in rats and guinea pigs (Koda et al., 1976).

Pharmaceutical Applications in Allergic Rhinitis : Okuda et al. (1984) conducted a study on N-(3,4-dimethoxycinnamoyl) anthranilic acid for treating perennial nasal allergy, indicating its utility as a mast cell stabilizer comparable to disodium cromoglycate (Okuda et al., 1984).

Chemical Synthesis and Photoreactivity

Synthesis Processes : Kucerovy et al. (1997) describe an efficient large-scale synthesis process for a derivative of this compound, highlighting its relevance in the field of synthetic chemistry (Kucerovy et al., 1997).

Photochemistry of Alkylated Derivatives : Hong, Lee, and Liao (1992) investigated the photochemical reactions of alkylated 4,4-dimethoxy-2,5-cyclohexadienones, related to this compound, demonstrating its potential in photochemical syntheses (Hong, Lee, & Liao, 1992).

Mecanismo De Acción

Target of Action

Methyl 2,5-dimethoxycinnamate is an analogue of Erbstatin , a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. Dimerization stimulates its intrinsic intracellular protein-tyrosine kinase activity.

Mode of Action

As an erbstatin analogue, it is likely to inhibit the egfr kinase activity . This inhibition could prevent autophosphorylation, which is a crucial step in the EGFR activation process. By inhibiting EGFR, this compound could potentially disrupt several signaling pathways that are implicated in cell proliferation, survival, and differentiation.

Propiedades

IUPAC Name |

methyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h4-8H,1-3H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSBGYBFOQLHBB-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28689-10-3 | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028689103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.